molecular formula C12H11F3N4 B3910830 3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine CAS No. 6068-25-3

3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B3910830
CAS RN: 6068-25-3
M. Wt: 268.24 g/mol
InChI Key: KOFISCRSDVOSKS-APSNUPSMSA-N
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Description

3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DMTBA' and is a versatile molecule that has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of DMTBA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as tyrosine kinase and topoisomerase. These enzymes are involved in various cellular processes such as DNA replication and cell division, and their inhibition by DMTBA results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DMTBA has been shown to exhibit various biochemical and physiological effects such as anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using DMTBA in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of DMTBA, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as catalysis and energy storage, and the further elucidation of its mechanism of action. Additionally, the study of DMTBA derivatives and analogs may lead to the development of more potent and selective anti-cancer agents.

Scientific Research Applications

DMTBA has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and material science. In medicine, DMTBA has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In pharmacology, DMTBA has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. In material science, DMTBA has been used as a ligand in the synthesis of metal-organic frameworks.

properties

IUPAC Name

(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-8-17-18-9(2)19(8)16-7-10-3-5-11(6-4-10)12(13,14)15/h3-7H,1-2H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFISCRSDVOSKS-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417433
Record name ST50177360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine

CAS RN

6068-25-3, 303105-18-2
Record name ST50177360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-N-(4-(TRIFLUOROMETHYL)BENZYLIDENE)-4H-1,2,4-TRIAZOL-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine

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